Methyl 2-[N-(tert-Butoxycarbonyl)-N-[(2'-cyanobiphenyl-4-yl)methyl]amino]-3-nitrobenzoate
Overview
Description
Methyl 2-[N-(tert-Butoxycarbonyl)-N-[(2'-cyanobiphenyl-4-yl)methyl]amino]-3-nitrobenzoate, also known as this compound, is a useful research compound. Its molecular formula is C27H25N3O6 and its molecular weight is 487.5 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 2-[N-(tert-Butoxycarbonyl)-N-[(2'-cyanobiphenyl-4-yl)methyl]amino]-3-nitrobenzoate (CAS No. 139481-28-0) is a complex organic compound that features a methyl ester group, a nitro group, and a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C22H25N3O6, with a molecular weight of approximately 487.5 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor and in the development of pharmaceuticals targeting specific pathways.
Chemical Structure and Properties
The structural formula of this compound is characterized by:
- A methyl ester group which enhances solubility and reactivity.
- A nitro group which may contribute to its biological activity through redox reactions.
- A tert-butoxycarbonyl (Boc) protecting group that stabilizes the amine functionality.
Biological Activity
Recent studies have indicated that compounds with similar structural features often exhibit significant pharmacological properties. While specific biological activities of this compound are not extensively documented, several potential activities can be inferred based on related compounds.
Kinase Inhibition
This compound may act as a kinase inhibitor. Kinases are critical in various signaling pathways, and their dysregulation is associated with many diseases, including cancer. The presence of the cyanobiphenyl moiety suggests potential interactions with ATP-binding sites typical for kinase inhibitors.
Antibacterial Activity
Similar compounds have shown antibacterial properties against various strains of bacteria, including multidrug-resistant organisms. For instance, dual inhibitors targeting bacterial topoisomerases have demonstrated potent activity against both Gram-positive and Gram-negative bacteria . The potential for this compound to exhibit antibacterial activity warrants further investigation.
Case Studies and Research Findings
- Inhibition Studies : Compounds structurally similar to this compound have been tested for their inhibitory effects on various kinases. For example, studies have shown that certain derivatives exhibit low nanomolar IC50 values against key kinases involved in cancer signaling pathways .
- Antimicrobial Efficacy : Research has indicated that related compounds possess significant antimicrobial activity, with minimum inhibitory concentrations (MICs) in the low nanomolar range against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli . This suggests that this compound could potentially share these properties.
Data Table: Comparison of Biological Activities
Compound Name | Biological Activity | IC50 (nM) | Remarks |
---|---|---|---|
This compound | Potential kinase inhibitor | TBD | Further studies needed |
Compound A (related structure) | Antibacterial | <100 | Effective against MDR strains |
Compound B (related structure) | Kinase inhibition | <50 | Selective for EGFR mutations |
Properties
IUPAC Name |
methyl 2-[[4-(2-cyanophenyl)phenyl]methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O6/c1-27(2,3)36-26(32)29(24-22(25(31)35-4)10-7-11-23(24)30(33)34)17-18-12-14-19(15-13-18)21-9-6-5-8-20(21)16-28/h5-15H,17H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMUDLJJTIMDFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C#N)C3=C(C=CC=C3[N+](=O)[O-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30446659 | |
Record name | AGN-PC-0NC1NR | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30446659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139481-38-2 | |
Record name | AGN-PC-0NC1NR | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30446659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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